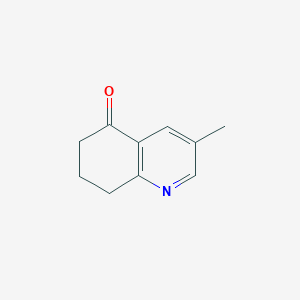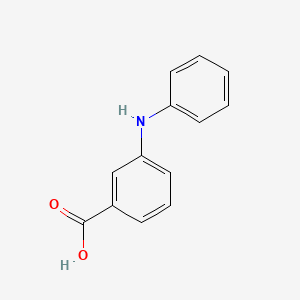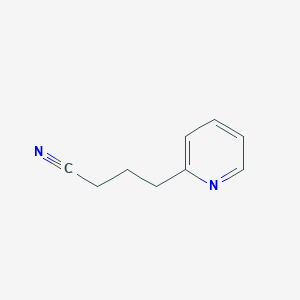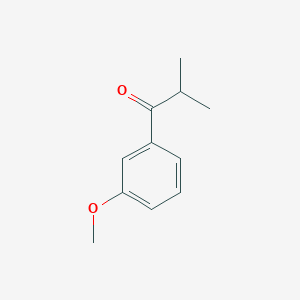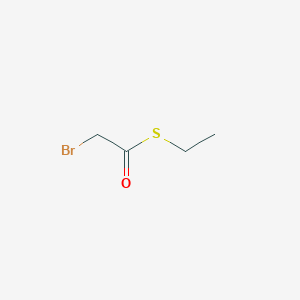
1-Decanol, 2-propyl-
描述
1-Decanol, 2-propyl- is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a propyl substituent at the second carbon. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Decanol, 2-propyl- can be synthesized through several methods. One common approach involves the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil . Another method is the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis .
Industrial Production Methods
In industrial settings, 1-Decanol, 2-propyl- is often produced via the Ziegler process due to its efficiency and scalability. This method involves the use of triethylaluminum and ethylene to form higher linear alpha-olefins, which are then oxidized to form the corresponding alcohols .
化学反应分析
Types of Reactions
1-Decanol, 2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学研究应用
1-Decanol, 2-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
作用机制
The mechanism of action of 1-Decanol, 2-propyl- involves its interaction with cell membranes due to its amphiphilic properties. The hydroxyl group interacts with the hydrophilic regions, while the hydrophobic decane chain interacts with the lipid bilayer. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .
相似化合物的比较
Similar Compounds
1-Decanol: Similar structure but without the propyl substituent.
1-Dodecanol: A longer chain alcohol with twelve carbon atoms.
1-Octanol: A shorter chain alcohol with eight carbon atoms.
Uniqueness
1-Decanol, 2-propyl- is unique due to the presence of the propyl substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar alcohols and suitable for specific applications in various fields .
属性
IUPAC Name |
2-propyldecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-11-13(12-14)10-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXPVLRPMHRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560285 | |
| Record name | 2-Propyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60671-35-4 | |
| Record name | 2-Propyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


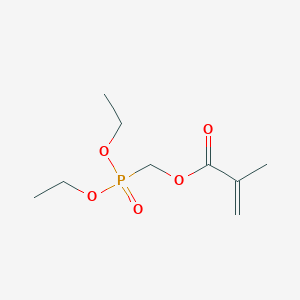
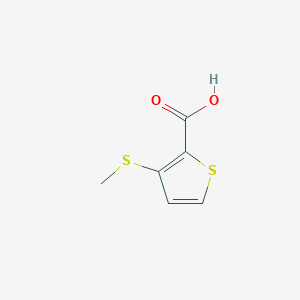
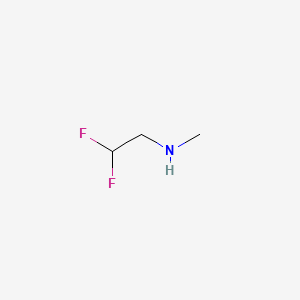
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)

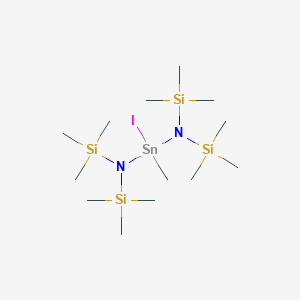
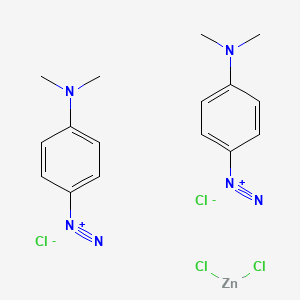
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)
